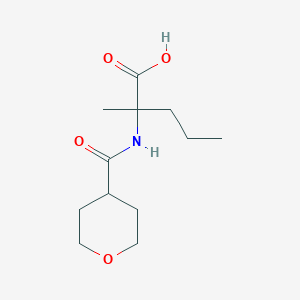![molecular formula C13H16ClNO5S B7557032 2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557032.png)
2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in cell signaling pathways. TAK-659 has been the subject of extensive research due to its promising therapeutic potential.
Mécanisme D'action
2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid targets specific enzymes known as Bruton’s tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in the activation of B cells and T cells, respectively. By inhibiting these enzymes, 2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid prevents the activation and proliferation of cancer cells.
Biochemical and Physiological Effects
2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been shown to have a high degree of selectivity for its target enzymes, which reduces the risk of off-target effects. It has also been shown to have good oral bioavailability and pharmacokinetic properties, which make it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid in lab experiments is its high degree of selectivity for its target enzymes, which allows for more precise and accurate results. However, one limitation is that it may not be effective against all types of cancer, and further research is needed to identify which types of cancer it is most effective against.
Orientations Futures
There are several future directions for research on 2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. One area of research is the development of combination therapies that incorporate 2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid with other drugs to enhance its therapeutic effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid treatment. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for 2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid in different types of cancer.
Méthodes De Synthèse
The synthesis of 2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid involves several steps, including the reaction of 3-chloro-4-methoxyphenylsulfonyl chloride with cyclopropylmethylamine to form an intermediate. This intermediate is then reacted with glycine to produce the final product, 2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. The synthesis process has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been studied extensively for its potential in treating various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes involved in cell signaling pathways. 2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has also been studied in combination with other drugs to enhance its therapeutic effects.
Propriétés
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c1-20-12-5-4-10(6-11(12)14)21(18,19)15(8-13(16)17)7-9-2-3-9/h4-6,9H,2-3,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKVCRVFQCHOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2CC2)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)
![2-[(2-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556962.png)
![2-[Benzenesulfonyl(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556969.png)
![2-[Cyclopropylmethyl-(3-fluoro-4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7556977.png)
![2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid](/img/structure/B7556984.png)
![2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7556988.png)
![2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7556989.png)

![2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid](/img/structure/B7556999.png)

![2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557026.png)
![2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557036.png)